REACTION_CXSMILES
|
[OH-:1].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#N)=[C:6]([O:13][CH3:14])[CH:5]=1.[OH2:15]>CO>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:15])=[O:1])=[C:6]([O:13][CH3:14])[CH:5]=1 |f:0.1|
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Name
|
|
Quantity
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5.72 g
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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10.2 g
|
Type
|
reactant
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Smiles
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BrC1=CC(=C(C=C1)CC#N)OC
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Name
|
|
Quantity
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29 mL
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Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure and water
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Type
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ADDITION
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Details
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was added
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Type
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WASH
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Details
|
The aqueous mixture was washed with diethyl ether
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Type
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ADDITION
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Details
|
the aqueous layer was acidified by addition of aqueous HCl (2 M) to pH 1
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Type
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EXTRACTION
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Details
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The aqueous mixture was then extracted with EtOAc
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Type
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WASH
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Details
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the combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.49 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |